Cas no 1105250-49-4 (2,4-difluoro-N-2-({(4-fluorophenyl)methylcarbamoyl}methyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)

2,4-difluoro-N-2-({(4-fluorophenyl)methylcarbamoyl}methyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide structure
1105250-49-4 structure
商品名:2,4-difluoro-N-2-({(4-fluorophenyl)methylcarbamoyl}methyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
CAS番号:1105250-49-4
MF:C21H17F3N4O2S
メガワット:446.445493459702
CID:5933298
PubChem ID:30862842

2,4-difluoro-N-2-({(4-fluorophenyl)methylcarbamoyl}methyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 2,4-difluoro-N-2-({(4-fluorophenyl)methylcarbamoyl}methyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
    • 2,4-difluoro-N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • 1105250-49-4
    • VU0644779-1
    • F5486-1012
    • 2,4-difluoro-N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
    • AKOS024510557
    • 2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • インチ: 1S/C21H17F3N4O2S/c1-27(14-5-2-12(22)3-6-14)19(29)9-28-20(16-10-31-11-18(16)26-28)25-21(30)15-7-4-13(23)8-17(15)24/h2-8H,9-11H2,1H3,(H,25,30)
    • InChIKey: VOJFPJPRQJGIQV-UHFFFAOYSA-N
    • ほほえんだ: C(NC1N(CC(N(C2=CC=C(F)C=C2)C)=O)N=C2CSCC2=1)(=O)C1=CC=C(F)C=C1F

計算された属性

  • せいみつぶんしりょう: 446.10243146g/mol
  • どういたいしつりょう: 446.10243146g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 652
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 101Ų

2,4-difluoro-N-2-({(4-fluorophenyl)methylcarbamoyl}methyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5486-1012-3mg
2,4-difluoro-N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
1105250-49-4
3mg
$63.0 2023-09-10
Life Chemicals
F5486-1012-5mg
2,4-difluoro-N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
1105250-49-4
5mg
$69.0 2023-09-10
Life Chemicals
F5486-1012-10μmol
2,4-difluoro-N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
1105250-49-4
10μmol
$69.0 2023-09-10
Life Chemicals
F5486-1012-20mg
2,4-difluoro-N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
1105250-49-4
20mg
$99.0 2023-09-10
Life Chemicals
F5486-1012-40mg
2,4-difluoro-N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
1105250-49-4
40mg
$140.0 2023-09-10
Life Chemicals
F5486-1012-20μmol
2,4-difluoro-N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
1105250-49-4
20μmol
$79.0 2023-09-10
Life Chemicals
F5486-1012-4mg
2,4-difluoro-N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
1105250-49-4
4mg
$66.0 2023-09-10
Life Chemicals
F5486-1012-25mg
2,4-difluoro-N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
1105250-49-4
25mg
$109.0 2023-09-10
Life Chemicals
F5486-1012-2μmol
2,4-difluoro-N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
1105250-49-4
2μmol
$57.0 2023-09-10
Life Chemicals
F5486-1012-50mg
2,4-difluoro-N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
1105250-49-4
50mg
$160.0 2023-09-10

2,4-difluoro-N-2-({(4-fluorophenyl)methylcarbamoyl}methyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide 関連文献

2,4-difluoro-N-2-({(4-fluorophenyl)methylcarbamoyl}methyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamideに関する追加情報

Recent Advances in the Study of 2,4-difluoro-N-2-({(4-fluorophenyl)methylcarbamoyl}methyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide (CAS: 1105250-49-4)

The compound 2,4-difluoro-N-2-({(4-fluorophenyl)methylcarbamoyl}methyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide (CAS: 1105250-49-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex thienopyrazole scaffold and multiple fluorine substitutions, exhibits promising pharmacological properties, particularly in the context of targeted therapies. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.

One of the key areas of investigation has been the compound's potential as a kinase inhibitor. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer and inflammatory disorders. Preliminary data suggest that 1105250-49-4 exhibits selective inhibition against specific kinase targets, with a notable affinity for tyrosine kinases. This selectivity is attributed to the unique structural features of the molecule, particularly the difluorobenzamide moiety, which enhances binding specificity and potency.

In addition to its kinase inhibitory activity, recent research has explored the compound's pharmacokinetic properties. Studies have demonstrated favorable absorption and distribution profiles, with moderate plasma protein binding and good metabolic stability. These characteristics make 1105250-49-4 a viable candidate for further development as an oral therapeutic agent. However, challenges remain in optimizing its bioavailability and minimizing potential off-target effects, which are currently under investigation.

Another significant advancement is the development of scalable synthetic routes for 1105250-49-4. Traditional synthetic methods often involve multi-step processes with low yields and high costs. Recent innovations in catalytic chemistry and green synthesis have enabled more efficient production of the compound, reducing the environmental impact and improving cost-effectiveness. These advancements are critical for facilitating large-scale production and subsequent clinical trials.

Preclinical studies have further highlighted the therapeutic potential of 1105250-49-4 in oncology. In vitro and in vivo experiments using cancer cell lines and animal models have shown promising results, including tumor growth inhibition and induction of apoptosis. These findings are particularly relevant for cancers with known kinase mutations, such as certain types of leukemia and solid tumors. Ongoing research aims to identify biomarkers that could predict patient response to treatment with this compound.

Despite these encouraging results, several questions remain unanswered. For instance, the long-term safety profile of 1105250-49-4 requires thorough evaluation, and potential drug-drug interactions need to be assessed. Additionally, the compound's efficacy in combination therapies with existing chemotherapeutic agents is an area of active investigation. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2,4-difluoro-N-2-({(4-fluorophenyl)methylcarbamoyl}methyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide (CAS: 1105250-49-4) represents a promising candidate for targeted therapy, with recent research underscoring its kinase inhibitory activity, favorable pharmacokinetics, and scalable synthesis. While challenges remain, the compound's potential in oncology and other therapeutic areas makes it a focal point of current chemical biology and pharmaceutical research. Future studies will likely focus on addressing the remaining gaps in knowledge and advancing the compound toward clinical trials.

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